molecular formula C9H11ClN2 B1418916 4-Chloro-2-cyclopropyl-6-ethylpyrimidine CAS No. 1155151-80-6

4-Chloro-2-cyclopropyl-6-ethylpyrimidine

Cat. No. B1418916
CAS RN: 1155151-80-6
M. Wt: 182.65 g/mol
InChI Key: CBJFRGLAFWRANJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-cyclopropyl-6-ethylpyrimidine, also known as CCEP, is an organic compound that has a wide range of applications in the scientific field. It is used as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a starting material for the synthesis of other compounds. CCEP is a versatile compound that can be used in a variety of ways, and its potential uses are still being explored.

Scientific Research Applications

Antiviral Activity

4-Chloro-2-cyclopropyl-6-ethylpyrimidine derivatives have shown potential in antiviral activity, particularly against retroviruses. A study demonstrated that certain 5-substituted 2,4-diaminopyrimidine derivatives, structurally related to 4-Chloro-2-cyclopropyl-6-ethylpyrimidine, markedly inhibited retrovirus replication in cell culture. These compounds, however, showed minimal activity against DNA viruses like herpes simplex virus and cytomegalovirus (Hocková et al., 2003).

Antimalarial Properties

Pyrimethamine, an analog of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine, has demonstrated antimalarial activities. Modifications to the pyrimethamine structure, particularly at the 6-ethyl substituent, have been explored to enhance antimalarial properties. Some of these derivatives displayed activities comparable to pyrimethamine against Plasmodium berghei in mice (Ress et al., 1976).

Antimicrobial Applications

Derivatives of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine have been investigated for their antimicrobial properties. A study synthesized certain derivatives and tested their in vitro antimicrobial activity against pathogenic micro-organisms, finding some of these compounds to be active (El-kerdawy et al., 1990).

Electrochemical Synthesis Applications

In the field of electrochemical synthesis, 4-amino-6-chloro-pyrimidines, structurally related to 4-Chloro-2-cyclopropyl-6-ethylpyrimidine, have been utilized to prepare novel 4-amino-6-arylpyrimidines. This process employs a sacrificial iron anode and a nickel(II) catalyst, demonstrating a method for creating novel compounds under mild conditions (Sengmany et al., 2011).

properties

IUPAC Name

4-chloro-2-cyclopropyl-6-ethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c1-2-7-5-8(10)12-9(11-7)6-3-4-6/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJFRGLAFWRANJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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